Krasg12C IN-2

Description

Significance of KRAS Oncogene in Cancer Biology

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a gene that produces the KRAS protein, a small GTPase that functions as a critical node in cell signaling pathways controlling cell growth, differentiation, and survival. d3bio.comaacrjournals.orgclinicaltrials.eu In its normal state, the KRAS protein cycles between an active GTP-bound "on" state and an inactive GDP-bound "off" state, ensuring regulated cell division. aacrjournals.orgclinicaltrials.eu However, mutations in the KRAS gene are among the most common oncogenic alterations in human cancers, found in approximately 19% of all cases. d3bio.com These mutations often lock the KRAS protein in a permanently active state, leading to uncontrolled cell proliferation, increased resistance to therapies, and ultimately, tumor growth and metastasis. aacrjournals.orgmedchemexpress.combioworld.com The high prevalence of KRAS mutations in some of the most lethal cancers, such as non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC), underscores its importance as a central target in cancer research. d3bio.commedchemexpress.com

The KRAS G12C Mutation as a Therapeutic Target

Among the various KRAS mutations, the G12C mutation is of particular interest. This specific mutation, where a glycine (B1666218) amino acid at position 12 is replaced by a cysteine, is frequently found in certain cancers, notably in about 14% of lung adenocarcinomas. businesswire.com The presence of a cysteine residue in the mutant protein, which is absent in the wild-type KRAS, offers a unique therapeutic window. d3bio.com This cysteine has a reactive thiol group that can be exploited for targeted covalent inhibition, allowing for the development of drugs that can specifically bind to and inactivate the mutant protein without affecting the normal KRAS protein. medchemexpress.com This specificity is a hallmark of precision medicine, aiming to maximize efficacy while minimizing off-target effects. The discovery of this targetable feature of the KRAS G12C protein has been a pivotal moment in oncology. businesswire.com

Historical Challenges in Directly Targeting KRAS

For decades, KRAS was deemed "undruggable." asco.orgbusinesswire.com This was primarily due to its structural characteristics. The protein has a very high affinity for its activating molecule, GTP, making it incredibly difficult to develop competitive inhibitors. d3bio.combusinesswire.com Furthermore, the surface of the KRAS protein is relatively smooth, lacking deep pockets to which small molecule drugs could easily bind. asco.org Early attempts to target KRAS were indirect, focusing on downstream signaling pathways like RAF/MEK/ERK and PI3K/AKT/mTOR. asco.orgbusinesswire.com However, these strategies often failed due to the complexity and redundancy of these pathways, which allowed cancer cells to develop resistance through feedback mechanisms. businesswire.com Other approaches, such as inhibiting the processes that allow KRAS to anchor to the cell membrane, also proved unsuccessful in clinical trials. researchgate.net

Emergence of Covalent KRAS G12C Inhibitors: A Paradigm Shift in Targeted Oncology Research

The landscape of KRAS-targeted therapy was dramatically altered by the discovery and development of covalent inhibitors that specifically target the cysteine in the G12C mutant. d3bio.comcancer.gov These inhibitors work by forming an irreversible bond with the mutant cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state. cancer.gov This breakthrough has led to the development of the first generation of approved KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, which have shown clinical benefits for patients with KRAS G12C-mutated cancers. cancer.gov This success has marked a paradigm shift, proving that direct inhibition of KRAS is achievable and has opened up a new frontier in targeted oncology research. Krasg12C IN-2, also known as D3S-001 or Elisrasib, represents the next generation of these inhibitors, designed to have enhanced properties and overcome some of the limitations of earlier agents. medchemexpress.comasco.org

This compound (D3S-001/Elisrasib): A Next-Generation Covalent Inhibitor

This compound is a highly potent and selective covalent inhibitor of KRAS G12C. It was developed to improve upon the first-generation inhibitors by demonstrating enhanced target engagement and kinetic properties. aacrjournals.org Preclinical and early clinical studies have shown that this compound has the potential to offer significant advantages in the treatment of KRAS G12C-mutant cancers. aacrjournals.orgasco.org

Preclinical Research Findings

A series of in vitro and in vivo studies have been conducted to characterize the preclinical pharmacological activity of this compound.

Biochemical and Cellular Activity

In biochemical assays, this compound demonstrated a remarkably high covalent potency. aacrjournals.org Surface plasmon resonance (SPR) analysis revealed an exceptionally high Kinact/KI value of 1.58 x 106 M-1s-1. In cellular assays, this compound showed the ability to rapidly and almost completely inhibit the KRAS G12C protein. At a concentration of 5 nM, it achieved over 95% target engagement within 2 hours. This rapid and efficient target engagement translated into potent inhibition of downstream signaling, as measured by the reduction of phosphorylated ERK1/2, and strong anti-proliferative effects in cancer cell lines harboring the KRAS G12C mutation.

The table below summarizes the in vitro inhibitory concentrations (IC50) of this compound in two KRAS G12C mutant cancer cell lines.

| Cell Line | IC50 (nM) |

| H358 | 0.6 |

| MIA-Pa-Ca-2 | 0.44 |

| Data sourced from MedChemExpress. businesswire.com |

In Vivo Efficacy in Animal Models

In animal studies, this compound demonstrated robust anti-tumor activity as a monotherapy in various xenograft models of KRAS G12C-mutated cancers. In the NCI-H358 mouse xenograft model, treatment with this compound led to significant tumor regression. cancer.gov Furthermore, in a CT26 syngeneic model, a durable complete remission rate of 30% was observed at a dose of 30 mg/kg. When combined with an anti-PD-1 antibody in the same model, the durable complete remission rate increased to 70%, suggesting a potential synergistic effect with immunotherapy.

Early Clinical Trial Data

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05410145) in patients with advanced solid tumors harboring a KRAS G12C mutation. aacrjournals.orgclinicaltrials.eu Early results from this trial have been promising, demonstrating clinically meaningful responses across various tumor types, even in patients who were previously treated with and developed resistance to first-generation KRAS G12C inhibitors. medchemexpress.comasco.org

The table below presents the objective response rates (ORR) from the Phase 1a/1b study in patients who were naïve to KRAS G12C inhibitors.

| Tumor Type | Objective Response Rate (ORR) |

| Overall | 73.5% |

| Non-Small Cell Lung Cancer (NSCLC) | 66.7% |

| Colorectal Cancer (CRC) | 88.9% |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 75.0% |

| Data sourced from Business Wire and BioWorld. medchemexpress.comasco.org |

These early findings suggest that this compound has a favorable safety profile and compelling efficacy, positioning it as a potentially best-in-class KRAS G12C inhibitor. asco.org

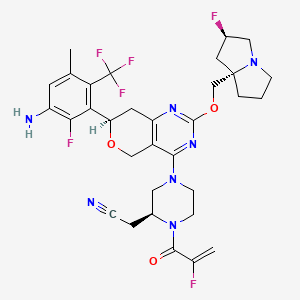

Structure

3D Structure

Properties

Molecular Formula |

C32H35F6N7O3 |

|---|---|

Molecular Weight |

679.7 g/mol |

IUPAC Name |

2-[(2S)-4-[(7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24-,31+/m1/s1 |

InChI Key |

JOLORSRKBHXPFT-KIQNBNRRSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1C(F)(F)F)[C@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N |

Canonical SMILES |

CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N |

Origin of Product |

United States |

Preclinical Efficacy Studies of Krasg12c In 2

In Vitro Cellular Assays for Growth Inhibition and Pathway Modulation

2D Cell Proliferation and Viability Assays

The initial evaluation of a potential anti-cancer agent's efficacy typically involves two-dimensional (2D) cell culture models. For KrasG12C IN-2, these assays are fundamental in determining its ability to halt the growth and kill cancer cells harboring the KRAS G12C mutation. Studies have shown that this compound and similar inhibitors potently inhibit cell viability across various human cancer cell lines with this specific mutation. frontiersin.orgresearchgate.net

For instance, the potency of KRAS G12C inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a biological process by 50%. In a panel of KRAS G12C-mutant cell lines, inhibitors in this class have demonstrated significant potency. researchgate.net

In Vitro Cell Proliferation Inhibition by KRAS G12C Inhibitors

Representative IC50 values for KRAS G12C inhibitors against various cancer cell lines in 2D culture.

| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Reference |

|---|---|---|---|---|

| NCI-H358 | Non-Small Cell Lung Cancer | D-1553 | Data not specified | researchgate.net |

| MIA PaCa-2 | Pancreatic Cancer | D-1553 | Data not specified | researchgate.net |

| SW837 | Colorectal Cancer | D-1553 | Data not specified | researchgate.net |

| NCI-H2122 | Non-Small Cell Lung Cancer | D-1553 | Data not specified | researchgate.net |

These studies confirm that the anti-proliferative effect is selective for cells with the KRAS G12C mutation, as cell lines with wild-type KRAS or other KRAS mutations are largely unaffected. frontiersin.orgresearchgate.netaacrjournals.org

3D Spheroid and Organoid Models

While 2D assays are a crucial first step, three-dimensional (3D) models, such as spheroids and patient-derived organoids, more accurately mimic the complex architecture and microenvironment of solid tumors. Research has shown that combining a PAK4 inhibitor with a KRAS G12C inhibitor can effectively suppress the growth of cancer cells in 3D cultures. biorxiv.org Furthermore, studies using patient-derived organoids from colorectal cancer have demonstrated the high efficacy of combining EGFR and KRAS G12C inhibitors. nih.govscientificarchives.com These advanced models provide a more stringent test of a drug's potential and can help predict in vivo responses.

Apoptosis Induction and Cell Cycle Analysis

A key mechanism by which cancer drugs exert their effect is by inducing programmed cell death, or apoptosis. KRAS G12C inhibitors have been shown to induce apoptosis, which contributes to their anti-tumor effects. jacobiopharma.com These inhibitors can also affect the cell cycle, the series of events that take place in a cell leading to its division and duplication. By blocking KRAS signaling, these compounds can arrest cancer cells in a specific phase of the cell cycle, preventing their proliferation. frontiersin.orgnih.gov Upregulation of Aurora Kinase A (AURKA), a protein involved in mitosis, has been shown in vitro to aid cell cycle progression and contribute to resistance against KRAS G12C inhibition. frontiersin.orgnih.gov

Biochemical Assays for KRAS G12C Activity (e.g., Nucleotide Exchange Assays, Phosphorylation Status of Downstream Effectors)

To confirm that this compound is hitting its intended target, biochemical assays are employed. These assays directly measure the inhibitor's effect on the KRAS G12C protein and its downstream signaling cascade.

Nucleotide Exchange Assays: KRAS proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. frontiermeds.comnih.gov KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine and lock the protein in the inactive GDP-bound state. jacobiopharma.comfrontiersin.orgnih.gov Nucleotide exchange assays can confirm this mechanism by measuring the rate at which GDP is exchanged for GTP, a process that should be blocked by the inhibitor. researchgate.net For example, a KRAS G12C-coupled nucleotide exchange assay was used to characterize the inhibitory effect of the inhibitor D-1553. researchgate.net

Phosphorylation Status of Downstream Effectors: The activity of the KRAS signaling pathway can be monitored by measuring the phosphorylation levels of its downstream effector proteins, most notably ERK (extracellular signal-regulated kinase). researchgate.net Inhibition of KRAS G12C should lead to a significant reduction in phosphorylated ERK (p-ERK). Western blot and other immunoassays are commonly used to demonstrate this effect. Studies consistently show that treatment with KRAS G12C inhibitors like MRTX849 and D-1553 leads to a dose-dependent decrease in p-ERK levels in KRAS G12C mutant cells, confirming the on-target activity of the compound. researchgate.netaacrjournals.org In KRAS G12C-mutated colorectal cancer cell lines, inhibition of KRAS G12C was found to induce a rebound in phospho-ERK. scientificarchives.com

In Vivo Preclinical Models for Efficacy Assessment

Cell Line-Derived Xenograft (CDX) Models

To evaluate the efficacy of this compound in a living organism, researchers utilize in vivo models, most commonly cell line-derived xenografts (CDX). In this approach, human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor to assess its anti-tumor activity.

Numerous studies have demonstrated the potent in vivo efficacy of KRAS G12C inhibitors in various CDX models. For instance, the inhibitor MRTX849 showed significant tumor regression in 17 out of 26 (65%) of KRAS G12C-positive CDX and patient-derived xenograft models. nih.govcancernetwork.com Similarly, the inhibitor D-1553 demonstrated partial or complete tumor regression when administered orally in xenograft models of NCI-H358, MIA PaCa-2, SW837, and NCI-H2122 cell lines. researchgate.net These studies often show a dose-dependent inhibition of tumor growth, with higher doses leading to more profound and sustained tumor regression, including complete responses in some cases. aacrjournals.org

In Vivo Efficacy of KRAS G12C Inhibitors in CDX Models

Summary of tumor growth inhibition in various KRAS G12C mutant xenograft models.

| Inhibitor | Cell Line Model | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| MRTX849 | MIA PaCa-2 | Pancreatic Cancer | Dose-dependent tumor regression; complete responses observed | aacrjournals.org |

| MRTX849 | H358 | Non-Small Cell Lung Cancer | Inhibition of tumor growth | nih.gov |

| D-1553 | NCI-H358 | Non-Small Cell Lung Cancer | Inhibition of tumor growth | researchgate.net |

| D-1553 | MIA PaCa-2 | Pancreatic Cancer | Inhibition of tumor growth | researchgate.net |

| Adagrasib | NCI-H2122, NCI-H358, SW837 | NSCLC, Colorectal Cancer | Enhanced antiproliferative effect when combined with other agents | nih.gov |

These in vivo studies are critical for confirming that the promising results from in vitro assays translate into tangible anti-tumor activity in a more complex biological system, paving the way for potential clinical investigation. aacrjournals.org

Patient-Derived Xenograft (PDX) Models

This compound has demonstrated significant antitumor activity in patient-derived xenograft (PDX) models across different cancer types. In a study involving ten genetically defined colorectal cancer (CRC) PDX models, treatment with this compound resulted in a 40% response rate. asco.org The compound has also shown robust efficacy in a sotorasib-resistant PDX model, where it induced tumor regression while sotorasib (B605408) and adagrasib showed no effect. businesswire.com

Furthermore, in a non-small cell lung cancer (NSCLC) patient-derived organoid (PDO) model (YUO142), this compound treatment led to deeper antitumor responses at lower pharmacokinetic exposures compared to sotorasib and adagrasib. asco.org Notably, after treatment cessation, mice treated with this compound exhibited sustained tumor regression, with a significant percentage remaining tumor-free, a stark contrast to the rapid tumor rebound observed in the sotorasib- and adagrasib-treated groups. asco.org

Interactive Table: Efficacy of this compound in PDX and CDX Models

| Model Type | Cancer Type | Model Name | Comparator(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| PDX | Colorectal Cancer | Panel of 10 models | - | 40% response rate. | asco.org |

| PDX | Sotorasib-Resistant | Not specified | Sotorasib, Adagrasib | Robust tumor regression with this compound; no effect from comparators. | businesswire.com |

| PDO | NSCLC | YUO142 | Sotorasib, Adagrasib | Deeper antitumor response with this compound at lower exposures. Sustained regression post-treatment. | asco.org |

| CDX | Pancreatic Cancer | MIA PaCa-2 | Sotorasib, Adagrasib | Tumor regression observed. | asco.org |

| CDX | Colorectal Cancer | SW837 | Sotorasib, Adagrasib | Tumor regression observed. | asco.org |

Genetically Engineered Mouse Models (GEMMs) of KRAS G12C-Driven Cancers

As of the latest available data, specific studies detailing the preclinical efficacy of this compound in genetically engineered mouse models (GEMMs) of KRAS G12C-driven cancers have not been published.

Syngeneic Mouse Models for Immune Response Assessment

In the CT26 KRAS G12C syngeneic model, this compound monotherapy demonstrated a 30% durable complete remission (CR) rate. larvol.com When combined with an anti-PD-1 antibody, the durable CR rate increased to 70%. larvol.com Importantly, mice that achieved a complete response showed no tumor re-growth after being rechallenged with CT26 tumor cells, suggesting the induction of a memory T-cell response. larvol.com

Pharmacodynamic Biomarker Profiling in Preclinical Models

Assessment of p-ERK and p-AKT Inhibition

This compound has been shown to potently inhibit the phosphorylation of ERK (p-ERK), a key downstream effector in the KRAS signaling pathway. In preclinical studies, this compound demonstrated single-digit nanomolar IC50 values for the inhibition of cellular phospho-ERK1/2 in a panel of cancer cell lines harboring the KRAS G12C mutation. larvol.com This indicates a potent and direct inhibition of the MAPK pathway signaling cascade. The impact on p-AKT has been less specifically detailed in the provided search results.

Monitoring KRAS G12C Target Occupancy

A distinguishing feature of this compound is its rapid and efficient target engagement. larvol.com In target engagement assays, the compound achieved near-complete (>95%) inhibition of KRAS G12C within two hours at a concentration of 5 nM. larvol.com This rapid and effective target engagement is believed to be a key factor in its enhanced cellular potency and robust antitumor effects observed in vivo. larvol.com

Preclinical Efficacy of KRAS G12C Inhibitors in Diverse KRAS G12C-Mutant Cancer Types

This compound has demonstrated promising preclinical efficacy across a range of KRAS G12C-mutant cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).

In cell line-derived xenograft (CDX) models, this compound induced tumor regressions in both MIA PaCa-2 pancreatic cancer and SW837 colorectal cancer models. asco.org The compound has also shown potent anti-proliferative effects in a panel of human cancer cell lines with the KRAS G12C mutation, while showing no such effects on non-KRAS G12C mutant cell lines, highlighting its selectivity. larvol.com The U.S. Food and Drug Administration (FDA) has granted Fast Track Designation to this compound for the treatment of advanced unresectable or metastatic colorectal cancers with the KRAS G12C mutation that have relapsed or are refractory to approved therapies, based on strong preclinical data in multiple CRC models.

Interactive Table: Overview of Preclinical Efficacy Across Cancer Types

| Cancer Type | Model(s) | Key Findings | Reference |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | NCI-H358, YUO142 (PDO) | Potent inhibition of p-ERK and cell proliferation. Deeper tumor regression compared to comparators. | asco.orglarvol.com |

| Colorectal Cancer (CRC) | SW837 (CDX), Panel of 10 PDX models | Tumor regression in CDX models and a 40% response rate in PDX models. | asco.org |

| Pancreatic Ductal Adenocarcinoma (PDAC) | MIA PaCa-2 (CDX) | Tumor regression observed. | asco.org |

| Pediatric Cancers | Not specified | No specific data available in the search results. |

Mechanisms of Resistance to Kras G12c Inhibition

"On-Target" Genetic Mechanisms of Resistance to KRAS G12C Inhibitors

"On-target" resistance involves genetic changes in the KRAS gene itself, which either prevent the inhibitor from binding or overcome its effects.

Secondary KRAS Mutations (e.g., Y96D, Y96S)

Secondary mutations in the KRAS gene can arise in response to the selective pressure of KRAS G12C inhibitors. These mutations can interfere with the binding of the inhibitor to the KRAS G12C protein. For instance, mutations at the Y96 residue, such as Y96D and Y96S, have been identified in patients who have developed resistance. The Y96 residue is located in the switch-II pocket of the KRAS protein, a critical site for the binding of many covalent KRAS G12C inhibitors. Alterations at this position can disrupt the hydrophobic interactions necessary for stable drug binding, thereby reducing the inhibitor's effectiveness.

KRAS G12C Allele Amplification or Copy Number Gain

Another mechanism of on-target resistance is the amplification of the KRAS G12C allele. This leads to an increase in the number of copies of the mutated gene, resulting in higher levels of the KRAS G12C oncoprotein. The increased concentration of the target protein can overwhelm the inhibitor at standard therapeutic concentrations, leading to the reactivation of downstream signaling pathways and tumor growth despite treatment.

Modulation of KRAS Nucleotide Cycling (e.g., through altered GEF/GAP activity)

The activity of KRAS proteins is regulated by a cycle of binding to guanosine (B1672433) triphosphate (GTP), which activates the protein, and guanosine diphosphate (B83284) (GDP), which inactivates it. This cycling is controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the active GTP-bound state, and GTPase-activating proteins (GAPs), which enhance the hydrolysis of GTP to GDP, leading to the inactive state. nih.gov Most current KRAS G12C inhibitors selectively bind to the inactive, GDP-bound form of the protein. nih.gov Resistance can emerge through alterations that shift the equilibrium towards the active, GTP-bound state. This can occur through the upregulation of GEFs like SOS1 or the downregulation of GAPs such as NF1. nih.gov By increasing the proportion of KRAS G12C in the active state, the target for the inhibitor is reduced, diminishing its efficacy. nih.gov

Phenotypic Plasticity and Cellular Reprogramming

Cancer cells can undergo significant changes in their identity and function, a phenomenon known as phenotypic plasticity, to evade the effects of targeted therapies.

Epithelial-to-Mesenchymal Transition (EMT)

EMT is a process where epithelial cells lose their characteristic features and acquire mesenchymal properties, which is associated with drug resistance, invasion, and metastasis. frontiersin.orgmdpi.com

Mechanism of Resistance: Induction of EMT can lead to both intrinsic and acquired resistance to KRAS G12C inhibitors. aacrjournals.orgcancer.govresearchgate.net This transition can be driven by factors like TGFβ. frontiersin.org

Signaling Alterations: In EMT-induced resistant cells, the PI3K pathway often remains activated, frequently driven by the IGFR-IRS1 pathway. aacrjournals.orgresearchgate.net This allows the cells to survive and proliferate independently of KRAS G12C signaling. frontiersin.org Studies have shown that following KRAS G12C inhibition, the relocalization of proteins like E-cadherin and Scribble from the plasma membrane to the cytosol can occur within 48 hours, indicating a rapid initiation of the EMT process. cancer.gov

Adenocarcinoma-to-Squamous Cell Carcinoma Transformation (AST)

Histologic transformation is another mechanism of resistance where the tumor changes its cell type.

Clinical Observations: In patients with KRAS G12C-mutant non-small cell lung cancer (NSCLC), transformation from adenocarcinoma to squamous cell carcinoma has been observed as a mechanism of acquired resistance to inhibitors like adagrasib. ascopubs.orgascopost.comresearchgate.net

Preclinical Models: Studies in mouse models with KRAS G12C and LKB1 co-mutations have shown that treatment with KRAS inhibitors can induce an adeno-to-squamous transition (AST). frontiersin.orgnih.gov This lineage plasticity program is driven by the transcription factor ΔNp63 and is associated with a poor response to therapy. nih.gov

Metabolic Reprogramming (e.g., lactate (B86563) production)

KRAS mutations are known to reprogram cellular metabolism to support tumor growth. nih.gov This metabolic rewiring can also contribute to therapeutic resistance.

Enhanced Glycolysis and Lactate Production: KRAS-driven tumors exhibit increased glycolysis, leading to the production and accumulation of lactate. frontiersin.orgnih.gov This is facilitated by KRAS-dependent expression of lactate transporters. nih.gov

Immunosuppressive Microenvironment: The accumulation of lactate in the tumor microenvironment can have immunosuppressive effects, for instance, by triggering cell death in activated CD8+ T cells. frontiersin.org In KRAS-driven NSCLC, high expression of lactate dehydrogenase (LDH) enzymes is associated with tumorigenesis. oaepublish.com

Paracrine Signaling: In pancreatic ductal adenocarcinoma, cytokines from the tumor microenvironment, such as IL4 and IL13, can stimulate MYC-driven glycolysis in KRAS-mutant cancer cells, highlighting the interplay between metabolic reprogramming and the tumor microenvironment. researchgate.net

Cellular Quiescence and Drug-Insensitive Populations

Beyond genetic alterations, a significant mechanism of resistance involves non-mutational, reversible cell states. A subpopulation of cancer cells can enter a state of quiescence or slow cycling, rendering them phenotypically tolerant to KRAS G12C inhibitors. These cells, often referred to as drug-tolerant persisters (DTPs), are not eliminated by initial therapy and serve as a reservoir from which genetically resistant clones can eventually emerge.

Research has shown that upon exposure to KRAS G12C inhibitors, a small fraction of tumor cells can downregulate cell cycle progression and enter a G0/G1 arrested state. In this quiescent condition, the cells are less reliant on the hyperactive signaling pathways, including the MAPK pathway, that are the primary targets of the drug. This reduced oncogenic signaling dependency allows them to survive the initial therapeutic pressure. These DTPs are characterized by a distinct transcriptional and metabolic profile, often involving the upregulation of survival pathways and stress responses.

For instance, studies using patient-derived xenograft models and cell lines have demonstrated that while the bulk of KRAS G12C-mutant cells undergo apoptosis or cell cycle arrest upon treatment, a small population of persister cells remains viable. These cells can re-enter the cell cycle and resume proliferation upon drug withdrawal or after acquiring secondary resistance mutations, leading to tumor relapse. This phenomenon of cellular quiescence underscores the limitation of therapies that primarily target highly proliferative cells and highlights the need for combination strategies that can effectively eradicate these dormant, drug-insensitive populations.

Influence of Co-occurring Genetic Alterations on Resistance

The genomic landscape of KRAS G12C-mutant tumors is heterogeneous, and the presence of co-occurring mutations in other key cancer-related genes is a major determinant of intrinsic resistance to KRAS G12C inhibitors. These co-mutations can pre-emptively activate bypass signaling pathways or abrogate tumor-suppressive functions, thereby reducing the tumor's dependency on the KRAS G12C oncoprotein from the outset. Consequently, the efficacy of inhibitors like Krasg12C IN-2 can be significantly blunted in tumors harboring specific co-alterations.

The most well-documented co-mutations influencing resistance include loss-of-function alterations in tumor suppressor genes and activating mutations in parallel oncogenic pathways.

TP53: Co-mutations in TP53, the most common co-alteration with KRAS, are strongly associated with poor responses to KRAS G12C inhibition. Loss of TP53 function impairs critical cellular processes such as apoptosis and cell cycle checkpoints, allowing tumor cells to evade drug-induced cell death.

STK11/LKB1: Inactivation of STK11 (also known as LKB1) is another key mechanism of primary resistance, particularly in non-small cell lung cancer (NSCLC). STK11 is a critical regulator of cellular metabolism and polarity. Its loss leads to profound metabolic reprogramming and can promote an immunosuppressive tumor microenvironment, creating a state that is less susceptible to KRAS G12C pathway inhibition.

KEAP1: Mutations in KEAP1 lead to the stabilization and constitutive activation of the transcription factor NRF2. This results in the upregulation of antioxidant and cytoprotective genes, which can protect cancer cells from the oxidative stress induced by therapy and promote survival.

CDKN2A: Loss of the CDKN2A tumor suppressor, which encodes p16INK4a and p14ARF, leads to dysregulation of the cell cycle by allowing unchecked progression through the G1/S checkpoint. This can override the cytostatic effects of KRAS G12C inhibition.

SMARCA4: As a core subunit of the SWI/SNF chromatin remodeling complex, loss of SMARCA4 alters the epigenetic landscape of the cell. This can lead to transcriptional reprogramming that activates bypass pathways and confers resistance.

APC: While more common in colorectal cancer, co-mutations in APC can activate the Wnt/β-catenin signaling pathway, providing a parallel pro-proliferative signal that sustains tumor growth despite KRAS G12C blockade.

PIK3CA: Activating mutations in PIK3CA or loss of the PTEN tumor suppressor can hyperactivate the PI3K/AKT/mTOR pathway. This is a critical parallel survival pathway that, when constitutively active, can bypass the need for KRAS-mediated signaling and confer resistance.

The table below summarizes the influence of these key co-occurring genetic alterations on resistance to KRAS G12C inhibitors.

| Gene Alteration | Primary Function of Wild-Type Gene | Mechanism of Resistance Conferred by Alteration | Primary Type of Resistance |

|---|---|---|---|

| TP53 (Loss) | Tumor suppressor; regulates apoptosis, DNA repair, cell cycle | Inhibits apoptosis and bypasses cell cycle arrest | Intrinsic |

| STK11/LKB1 (Loss) | Tumor suppressor; regulates cell metabolism and polarity | Metabolic reprogramming; promotes immunosuppressive TME | Intrinsic |

| KEAP1 (Loss) | Substrate adaptor for NRF2 degradation | Constitutive activation of NRF2 antioxidant response | Intrinsic |

| CDKN2A (Loss) | Tumor suppressor; regulates G1/S cell cycle checkpoint | Unchecked cell cycle progression | Intrinsic |

| PIK3CA (Activating Mutation) | Catalytic subunit of PI3K enzyme | Hyperactivation of the parallel PI3K/AKT/mTOR survival pathway | Intrinsic/Acquired |

| SMARCA4 (Loss) | Subunit of SWI/SNF chromatin remodeling complex | Epigenetic reprogramming and transcriptional activation of bypass pathways | Intrinsic |

| APC (Loss) | Tumor suppressor; negative regulator of Wnt pathway | Constitutive activation of Wnt/β-catenin signaling | Intrinsic |

Tumor Microenvironment Contributions to Resistance

Resistance to KRAS G12C inhibitors is not solely a cell-autonomous process but is heavily influenced by extrinsic factors within the tumor microenvironment (TME). The complex ecosystem of stromal cells, immune cells, and the extracellular matrix can provide protective signals that enable cancer cells to survive and proliferate despite effective target inhibition.

One of the primary TME-mediated resistance mechanisms involves paracrine signaling from stromal cells, particularly cancer-associated fibroblasts (CAFs). CAFs can secrete a variety of growth factors, such as Hepatocyte Growth Factor (HGF) and Fibroblast Growth Factor (FGF), which bind to their cognate receptor tyrosine kinases (RTKs) like MET and FGFR on the cancer cell surface. Activation of these RTKs can potently reactivate the MAPK and/or PI3K pathways, effectively creating a bypass route around the KRAS G12C blockade.

The immune contexture of the TME also plays a crucial role. While KRAS G12C inhibition can initially promote a more inflamed, anti-tumor immune microenvironment, resistance can develop through mechanisms of immune evasion . This can include the upregulation of immune checkpoint proteins like PD-L1 on tumor cells or the recruitment of immunosuppressive cell populations, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which dampen the anti-tumor T-cell response.

Furthermore, processes like angiogenesis and coagulation contribute to a resistant TME. Tumors can sustain their nutrient and oxygen supply by activating alternative pro-angiogenic signaling pathways independent of KRAS, thereby overcoming the anti-angiogenic effects of MAPK pathway inhibition. The coagulation cascade has also been implicated in resistance. KRAS-mutant tumors can express high levels of tissue factor, initiating a pro-thrombotic state within the TME that promotes inflammation, angiogenesis, and tumor progression, creating a microenvironment that is less conducive to therapeutic intervention.

The table below outlines key components of the TME and their contributions to resistance.

| TME Component/Process | Mediator(s) | Mechanism of Resistance |

|---|---|---|

| Paracrine Signaling | Cancer-Associated Fibroblasts (CAFs) | Secretion of growth factors (e.g., HGF, FGF) that activate bypass RTK signaling (e.g., MET, FGFR) |

| Immune Evasion | Tumor cells, MDSCs, Tregs | Upregulation of immune checkpoints (e.g., PD-L1); recruitment of immunosuppressive cells |

| Angiogenesis | Endothelial cells, pericytes | Activation of alternative pro-angiogenic pathways (e.g., VEGF-independent) to maintain blood supply |

| Coagulation Cascade | Tissue Factor (TF) | Promotes a pro-thrombotic and inflammatory state that supports tumor growth and angiogenesis |

Strategies to Overcome Resistance to Kras G12c Inhibition: Rational Combinatorial Approaches

Combination with Inhibitors of Upstream Regulators

A primary mechanism of resistance to KRAS G12C inhibitors is the rapid feedback reactivation of the MAPK pathway, often mediated by upstream components like receptor tyrosine kinases (RTKs) and their downstream signaling adaptors. nih.govaacrjournals.org This feedback loop reactivates wild-type RAS isoforms, which are not targeted by G12C-specific inhibitors, thereby restoring downstream signaling and promoting cell survival. aacrjournals.org Strategies to overcome this involve co-targeting these upstream regulators.

SHP2 Inhibitors

The protein tyrosine phosphatase SHP2 is a critical signaling node that relays signals from multiple RTKs to RAS. aacrjournals.orgjacobiopharma.comnih.gov Upon inhibition of KRAS G12C, feedback mechanisms lead to increased RTK activity, which in turn activates SHP2, promoting the loading of GTP onto wild-type RAS proteins and reactivating the MAPK pathway. aacrjournals.org Inhibiting SHP2 blocks this compensatory signaling, preventing the rebound of MAPK activity. jacobiopharma.comnih.gov

Preclinical studies have consistently demonstrated that combining a SHP2 inhibitor with a KRAS G12C inhibitor leads to a more profound and sustained suppression of the RAS-MAPK pathway than either agent alone. aacrjournals.orgnih.gov This combination enhances anti-tumor activity and can overcome adaptive resistance in various cancer models, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC). ascopubs.orgjacobiopharma.comnih.gov For instance, the combination of the SHP2 inhibitor TNO155 with the KRAS G12C inhibitor JDQ433 showed enhanced target engagement and inhibited pathway reactivation. targetedonc.com Similarly, combining JAB-21822 (glecirasib) with the SHP2 inhibitor JAB-3312 resulted in synergistic anti-tumor efficacy in KRAS G12C inhibitor-resistant models. jacobiopharma.com This combination has shown notable clinical activity, particularly in first-line NSCLC treatment. jacobiopharma.comfrontiersin.org

| Combination | Cancer Model | Key Research Findings | Reference(s) |

| JDQ443 + TNO155 | KRAS G12C-mutated Solid Tumors (NSCLC) | Achieved an Objective Response Rate (ORR) of 33.3% and a Disease Control Rate (DCR) of 66.7% in patients previously treated with a KRAS G12C inhibitor. | targetedonc.comfrontiersin.org |

| Glecirasib (B12386130) (JAB-21822) + JAB-3312 | KRAS G12C-mutant NSCLC, CRC, PDAC | Preclinically, the combination showed synergistic tumor growth inhibition in resistant models. jacobiopharma.com In first-line NSCLC, the combination achieved an ORR of 64.7% and a DCR of 93.1%. frontiersin.org | jacobiopharma.comjacobiopharma.comfrontiersin.org |

| Adagrasib + SHP2 Inhibitor | KRAS G12C-mutant cancer models | Combination abrogated feedback reactivation of wild-type RAS, leading to sustained MAPK pathway suppression and improved efficacy in vitro and in vivo. | aacrjournals.org |

| KRAS G12C(ON) Inhibitor (RM-029) + SHP2 Inhibitor (RMC-4550) | NSCLC mouse models | Combination blocked RAS pathway reactivation, induced apoptosis, and remodeled the tumor microenvironment to drive durable responses. | bmj.com |

| KRAS G12C Inhibitor + SHP2 Inhibitor | PDAC and NSCLC models | Combination abrogated adaptive resistance, decreased myeloid suppressor cells, increased CD8+ T cells, and sensitized tumors to PD-1 blockade. | nih.gov |

SOS1 Inhibitors

Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by catalyzing the exchange of GDP for GTP. frontiersin.orghaihepharma.com Inhibiting the interaction between SOS1 and KRAS prevents this activation step, representing a therapeutic strategy for all KRAS-driven tumors, regardless of mutation status. haihepharma.com In the context of KRAS G12C inhibition, adding a SOS1 inhibitor can prevent the feedback activation of wild-type KRAS, thereby enhancing the therapeutic effect. nih.gov

Preclinical studies show that combining a SOS1 inhibitor, such as BI-3406 or MRTX0902, with a KRAS G12C inhibitor like adagrasib results in a stronger and more durable anti-tumor response compared to the KRAS G12C inhibitor alone. nih.govaacrjournals.org This combination leads to enhanced suppression of RAS-GTP levels and downstream signaling. nih.gov The combination of a SOS1 inhibitor with a KRAS G12C inhibitor has been shown to delay the onset of acquired resistance in both CRC and lung cancer models. nih.gov

| Combination | Cancer Model | Key Research Findings | Reference(s) |

| Adagrasib + BI-3406 | NSCLC and CRC models | Induced a stronger and more durable anti-tumor response than adagrasib alone, comparable to combinations with SHP2 or EGFR inhibitors. The combination delayed the emergence of acquired resistance. | nih.gov |

| Adagrasib + MRTX0902 | KRAS G12C-mutant NSCLC and CRC xenograft models | Augmented antitumor activity was observed in 8 out of 12 xenograft models compared to single-agent treatment. | aacrjournals.org |

| AMG510 + HH100937 | KRAS G12C-mutant xenograft models (refractory to AMG510) | The combination showed synergistic effects on p-ERK inhibition and led to significant tumor regression in vivo. | haihepharma.com |

| KRAS G12C Inhibitor + SOS1 Inhibitor | KRAS-dependent cancers | Preclinical evidence suggests that SOS1 inhibition attenuates feedback reactivation induced by MAPK pathway inhibitors, improving sensitivity. | frontiersin.org |

RTK Inhibitors (e.g., EGFR, MET, FGFR)

In certain cancers, particularly colorectal cancer (CRC), resistance to KRAS G12C inhibition is strongly driven by feedback activation of RTKs, most notably the epidermal growth factor receptor (EGFR). scientificarchives.comnih.govmdpi.com Unlike NSCLC, CRC cells exhibit high basal levels of RTK activation, and inhibiting KRAS G12C leads to a rapid and potent rebound in EGFR signaling, which sustains the MAPK pathway and limits the inhibitor's efficacy. nih.govmdpi.com

Consequently, combining KRAS G12C inhibitors with RTK inhibitors, especially anti-EGFR antibodies like cetuximab or panitumumab, has emerged as a key strategy for KRAS G12C-mutated CRC. scientificarchives.comascopubs.orgmdanderson.org Clinical trials have demonstrated that this combination significantly improves response rates compared to KRAS G12C inhibitor monotherapy in this patient population. scientificarchives.commdanderson.org For example, the combination of adagrasib and cetuximab yielded a 46% objective response rate in CRC patients, a substantial increase from the low rates seen with adagrasib alone. mdpi.com Amplification of other RTKs, such as MET or FGFR, can also mediate resistance, suggesting that combinations with their respective inhibitors may be beneficial in specific contexts. nih.govascopubs.org

| Combination | Cancer Model | Key Research Findings | Reference(s) |

| Adagrasib + Cetuximab | KRAS G12C-mutated CRC | Achieved an ORR of 34% and a median Progression-Free Survival (PFS) of 6.9 months in previously treated patients. | mdanderson.org |

| Sotorasib (B605408) + Panitumumab | KRAS G12C-mutated CRC | In patients not previously treated with a KRAS G12C inhibitor, the combination showed an ORR of 62.5% and a median PFS of 8.1 months. | mdpi.com |

| KRAS G12C Inhibitor + EGFR Inhibitor | KRAS G12C-mutated CRC | Multiple trials show ORRs ranging from 26% to 62.5%, demonstrating superior efficacy over KRAS G12C inhibitor monotherapy. | scientificarchives.com |

| MRTX849 + RTK Inhibitors (Afatinib, etc.) | KRAS G12C-mutant tumor models | Combinations with RTK inhibitors demonstrated enhanced response and marked tumor regression, including in refractory models. | aacrjournals.org |

Combination with Inhibitors of Downstream Effectors

An alternative strategy to overcome resistance is to block the signaling cascade downstream of KRAS. This approach aims to prevent signal transmission even if upstream feedback loops or parallel pathways are activated.

MEK Inhibitors

MEK is a kinase that functions directly downstream of RAF in the MAPK cascade. While KRAS G12C inhibition blocks the mutant KRAS protein, the reactivation of wild-type RAS or RAF can still lead to MEK and ERK activation. frontiersin.org Combining a KRAS G12C inhibitor with a MEK inhibitor, such as trametinib (B1684009), provides a vertical blockade of the MAPK pathway at two distinct points. This dual inhibition is intended to produce a more complete and durable shutdown of the pathway. nih.gov

Preclinical data support the synergistic effect of this combination. nih.govbmj.com Clinical trials have investigated this strategy, showing some efficacy, although the benefits must be considered in the context of potential overlapping toxicities. nih.gov For instance, in the CodeBreaK 101 trial, the combination of sotorasib and trametinib was tested in patients with KRAS G12C-mutated solid tumors, including CRC and NSCLC. nih.gov

| Combination | Cancer Model | Key Research Findings | Reference(s) |

| Sotorasib + Trametinib | KRAS G12C-mutated solid tumors (CRC, NSCLC) | In 18 CRC patients, the combination yielded an ORR of 22.2% and a DCR of 83.3%. In 18 NSCLC patients, the ORR was 27.8% and the DCR was 88.9%. | nih.gov |

| Adagrasib + MEK Inhibitor | KRAS G12C-mutant CRC (SW837 model) | The combination of a dual MEK inhibitor (ABM-4218) with adagrasib showed a synergistic effect in a model insensitive to adagrasib alone. | bmj.com |

| KRAS G12C Inhibitor + MEK Inhibitor | KRAS-dependent cancers | Preclinical studies suggest that the combination can overcome acquired resistance from secondary mutations in KRAS. | frontiersin.org |

PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a critical parallel signaling cascade that is also activated by RAS and can function as a bypass mechanism to mediate resistance to MAPK pathway inhibition. nih.govaacrjournals.org Upon treatment with a KRAS G12C inhibitor, some cancer cells can maintain proliferation and survival by shunting signals through the PI3K pathway, especially in tumors with co-occurring mutations in genes like PIK3CA or loss of the tumor suppressor PTEN. frontiersin.orgaacrjournals.orgoncotarget.com

Inhibition of KRAS G12C can also lead to increased mTOR signaling. nih.gov Therefore, the dual inhibition of both KRAS G12C and key nodes of the PI3K/AKT/mTOR pathway is a rational strategy to overcome this resistance mechanism. aacrjournals.orgresearchgate.net Preclinical studies have shown that combining KRAS G12C inhibitors with PI3K or mTOR inhibitors results in synergistic anti-tumor activity and can induce tumor regression in models that are resistant to single-agent KRAS G12C inhibition. aacrjournals.orgnih.govresearchgate.net For example, the combination of a KRAS G12C inhibitor with an mTORC1 kinase inhibitor was found to cause deep and durable tumor regressions in NSCLC models. researchgate.net

| Combination | Cancer Model | Key Research Findings | Reference(s) |

| ARS1620 + PI3K Inhibitor (GDC0941) | KRAS G12C-mutant NSCLC models | The combination was effective in vitro and in vivo in models resistant to single-agent ARS1620, including patient-derived xenografts. | aacrjournals.org |

| KRAS G12C Inhibitor (RMC-6291) + mTORC1 Inhibitor (RMC-5552) | KRAS G12C-mutant NSCLC xenografts (H2122) | The combination caused deep and durable tumor regressions and was well tolerated. | researchgate.net |

| KRAS G12C Inhibitor (AMG 510, MRTX849, or ARS-1620) + mTOR Inhibitor (RAD001) | Lung adenocarcinoma and squamous cell carcinoma cell lines | All combinations exhibited synergism in MTS and clonogenic assays. The dual inhibition abrogated GTP-RAS, pmTOR, and pERK more efficiently. | nih.gov |

| ATG-012 (KRAS G12C Inhibitor) + ATG-008 (mTORC1/2 Inhibitor) | Pancreatic cancer CDX model (Mia-PaCa-2) | The combination resulted in a tumor growth inhibition (TGI) of 92.3%, significantly higher than either agent alone. | aacrjournals.org |

RAF Inhibitors

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that drives cell proliferation and survival. google.com Dysregulation of this pathway is a hallmark of many cancers, often through activating mutations in RAS or BRAF. google.com Given that RAF kinases are key downstream effectors of KRAS, simultaneous inhibition of both KRAS G12C and RAF presents a logical strategy to achieve a more profound and durable blockade of the MAPK pathway.

Several studies have shown that targeting multiple nodes in the RAS pathway concurrently may be optimal for sustained pathway inhibition and response. ascopubs.org Acquired resistance to KRAS G12C inhibitors like sotorasib and adagrasib can involve mutations and amplifications within the RAS pathway. ascopubs.org Therefore, combining a G12C inhibitor with a downstream blocker is a rational approach to forestall or overcome this resistance. ascopubs.org

Preclinical research has demonstrated the potential of this combination. In in vitro 3D proliferation and in vivo tumor models of KRAS G12C mutant non-small cell lung cancer (NSCLC), the RAF/MEK clamp VS-6766 acted synergistically with both sotorasib and adagrasib to reduce tumor cell viability. ascopubs.org This enhanced effect correlated with a more profound inhibition of RAS pathway signaling. Notably, the in vivo combination of VS-6766 with sotorasib led to significant tumor regressions, outperforming both sotorasib monotherapy and the combination of sotorasib with the MEK inhibitor trametinib. ascopubs.org These findings have provided the basis for clinical trials evaluating the combination of VS-6766 and sotorasib in patients with KRAS G12C mutant NSCLC. ascopubs.org

Combination with Cell Cycle Regulators

A key mechanism of cancer cell survival involves the dysregulation of cell cycle checkpoints. The WEE1 kinase is a master regulator of the cell cycle, acting to halt progression to allow for DNA repair. zentalis.comzentalis.com Cancer cells with high levels of replication stress and DNA damage, such as those driven by KRAS mutations, exhibit a strong reliance on checkpoints regulated by WEE1. aacrjournals.org This dependency creates a vulnerability that can be exploited by combining KRAS G12C inhibitors with WEE1 inhibitors. aacrjournals.org

The WEE1 inhibitor azenosertib (B8217948) has shown synergistic anti-tumor activity when combined with KRAS G12C inhibitors in preclinical models. zentalis.comzentalis.com In vitro studies across a panel of KRAS G12C cell lines demonstrated that combining azenosertib with multiple KRAS G12C inhibitors resulted in synergistic growth inhibition in both 2D and 3D assays. aacrjournals.org Mechanistically, the combination leads to increased DNA damage and apoptosis. aacrjournals.org

This synergistic relationship was also observed in vivo, where the combination produced significant tumor growth inhibition (TGI) and, in some cases, tumor regression in cell-derived xenograft (CDX) models of NSCLC, colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). aacrjournals.org Crucially, the combination proved effective in KRAS G12C inhibitor-resistant CDX and patient-derived xenograft (PDX) models. aacrjournals.orgaacrjournals.org In a PDX model from a patient with primary resistance to sotorasib, the combination with the WEE1 inhibitor ZN-c3 led to almost complete tumor regression. aacrjournals.org

Similarly, the WEE1 inhibitor adavosertib was identified in a high-throughput screen as a promising partner for sotorasib. nih.gov The combination demonstrated synergistic antiproliferative effects in vitro and in vivo, irrespective of co-mutation profiles in TP53, STK11, and KEAP1. nih.gov WEE1 inhibition was found to re-sensitize resistant cells to sotorasib treatment, highlighting its potential to overcome acquired resistance. nih.gov

Table 1: Preclinical Synergy of WEE1 and KRAS G12C Inhibitor Combinations

| Cell Line | Cancer Type | KRAS G12C Inhibitor | WEE1 Inhibitor | Synergy Score (Bliss) | Finding | Citation |

|---|---|---|---|---|---|---|

| H358 | NSCLC (Sotorasib-sensitive) | Sotorasib | ZN-c3 | 11.105 | Potent synergistic effect | aacrjournals.org |

| H2122 | NSCLC (Sotorasib-resistant) | Sotorasib | ZN-c3 | 11.226 | Potent synergistic effect | aacrjournals.org |

Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal mediators of the G1-S phase transition in the cell cycle. preludetx.com Their inhibition can induce cell cycle arrest and is an established therapeutic strategy in certain cancers. mdpi.com There is a strong preclinical rationale for combining CDK4/6 inhibitors with KRAS G12C inhibitors, particularly in tumors where cell cycle control is already compromised, such as through the deletion of the CDKN2A gene. preludetx.commdpi.com

Preclinical evidence supports a synergistic antitumor effect for this combination in NSCLC, colorectal, pancreatic, and esophageal cancers. mdpi.com The brain-penetrant CDK4/6 inhibitor PRT3645 showed synergy in vitro with clinically approved KRAS G12C inhibitors (MRTX849 and AMG510). preludetx.com This combination led to enhanced anti-tumor efficacy in vivo in KRAS G12C NSCLC xenograft models that also harbored a p16/CDKN2A deletion. preludetx.com The combination of CDK4/6 and ERK inhibitors has also demonstrated synergistic effects in reducing tumor cell proliferation in both cell lines and patient-derived organoids of pancreatic cancer. researchgate.net These promising preclinical findings have prompted the initiation of clinical trials to assess the clinical benefit of combining KRAS G12C inhibitors with CDK4/6 inhibitors in patients with solid tumors. mdpi.comresearchgate.net

Combination with Autophagy Pathway Modulators (e.g., ULK1/2 Inhibitors)

Autophagy is a cellular recycling process that can act as a cytoprotective survival mechanism for cancer cells under stress, such as during targeted therapy. nih.govtmc.edu Research has revealed that inhibiting KRAS G12C signaling leads to an increase in autophagy in KRAS G12C-expressing lung cancer cells. nih.govtmc.eduelifesciences.orgelifesciences.org This adaptive response suggests that blocking autophagy could be a viable strategy to enhance the efficacy of KRAS G12C inhibition.

ULK1/2 are key kinases that initiate the autophagy process. frontiersin.org Preclinical studies have shown that combining the selective ULK1/2 inhibitor DCC-3116 with the KRAS G12C inhibitor sotorasib results in cooperative or synergistic suppression of human KRAS G12C-driven lung cancer cell proliferation in vitro. nih.govtmc.eduelifesciences.org This combination also demonstrated superior tumor control in vivo compared to either agent alone. nih.govelifesciences.orgelifesciences.org Furthermore, in genetically engineered mouse models of KRAS G12C-driven NSCLC, inhibition of either KRAS G12C or ULK1/2 alone was shown to decrease tumor burden and increase survival. nih.govtmc.eduelifesciences.org These data suggest that ULK1/2-mediated autophagy is a pharmacologically targetable stress response to KRAS G12C inhibition. nih.govelifesciences.org A clinical trial investigating the combination of DCC-3116 and sotorasib for KRAS G12C-mutated NSCLC is underway. frontiersin.org

Combination with Other Targeted Agents (e.g., FAK Inhibitors)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival signaling. biospace.com Studies have uncovered that sustained activation of FAK signaling can lead to resistance against KRAS G12C inhibitors. biospace.comnih.gov This occurs through the aberrant FAK–YAP signaling pathway. biospace.comnih.gov Consequently, combining a FAK inhibitor with a KRAS G12C inhibitor presents a compelling strategy to preemptively block this resistance mechanism. biospace.com

Preclinical studies using diverse cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of KRAS G12C mutant cancers consistently observed synergistic anticancer effects when combining FAK inhibitors (e.g., IN10018/ifebemtinib) with KRAS G12C inhibitors (e.g., AMG510 or MRTX849). biospace.comnih.gov

This combination has advanced into clinical investigation. A phase Ib/II study evaluated the combination of ifebemtinib (B10854425) (a FAK inhibitor) with garsorasib (B12417717) (D-1553, a KRAS G12C inhibitor) for the first-line treatment of patients with locally advanced or metastatic NSCLC harboring a KRAS G12C mutation. biospace.comascopubs.org Preliminary results from the phase II portion of the study showed promising antitumor activity. ascopubs.org

Table 2: Preliminary Clinical Efficacy of Ifebemtinib plus Garsorasib in First-Line KRAS G12C NSCLC

| Metric | Result | 95% Confidence Interval |

|---|---|---|

| Objective Response Rate (ORR) | 87.5% | 56.6, 96.2 |

| Disease Control Rate (DCR) | 93.8% | 63.6, 98.5 |

Data from a phase Ib/II study (NCT05379946) as of Jan 31, 2024. ascopubs.org

Based on these encouraging results, the combination of ifebemtinib and garsorasib received Breakthrough Therapy Designation from China's National Medical Products Administration (NMPA) for this indication. biospace.com

Immunomodulatory Combinations (e.g., Immune Checkpoint Inhibitors)

KRAS mutations can shape an immunosuppressive tumor microenvironment (TME), providing a strong rationale for combining KRAS G12C inhibitors with immunotherapies like immune checkpoint inhibitors (ICIs). nih.govfrontiersin.org The inhibition of KRAS G12C can have positive immunomodulatory effects on the TME, and combining this with ICIs like anti-PD-1/CTLA-4 antibodies could potentially enhance anti-tumor immune responses and generate durable clinical outcomes. bmj.comaacrjournals.org

Preclinical models have suggested a synergistic efficacy for this combination. nih.gov In an immunogenic, anti-PD-1 sensitive mouse model of NSCLC, combining a KRAS G12C(ON) inhibitor (RM-029) with an anti-PD-1 agent generated more complete responses than combining the KRAS inhibitor with a SHP2 inhibitor. aacrjournals.org

A more complex strategy may be needed for "cold" or immune-excluded tumors that are resistant to ICIs. bmj.com In an anti-PD-1 resistant mouse model, neither the KRAS G12C inhibitor nor the SHP2 inhibitor alone could sensitize tumors to ICB. bmj.com However, the triple combination of a KRASG12C(ON) inhibitor, a SHP2 inhibitor, and an anti-PD-1 agent led to significant TME reorganization, including the recruitment of T and NK cells, resulting in tumor rejection and the development of immune memory. bmj.comaacrjournals.org

These preclinical findings have spurred clinical investigations. The KRYSTAL-7 phase 2 trial, for instance, is evaluating the combination of adagrasib with pembrolizumab (B1139204) in treatment-naïve patients with advanced NSCLC. nih.gov Such trials are critical to determining the clinical benefit and safety of combining KRAS G12C inhibitors with immunomodulatory agents. nih.govfrontiersin.org

Preclinical Validation of Synergy in In Vitro and In Vivo Models

The development of resistance to KRAS G12C inhibitors has prompted extensive preclinical research into combination therapies. These studies, conducted in both laboratory cell cultures (in vitro) and animal models (in vivo), have been crucial in identifying and validating synergistic interactions that can overcome resistance and enhance therapeutic efficacy. The rationale behind these combinations is to target parallel or downstream signaling pathways that tumor cells exploit to evade the effects of KRAS G12C inhibition.

Co-targeting Upstream and Feedback Pathways: SHP2, SOS1, and RTK Inhibition

A primary mechanism of resistance involves the reactivation of the RAS/MAPK pathway through upstream signaling. Preclinical models have shown that blocking these reactivation signals can restore or enhance sensitivity to KRAS G12C inhibitors.

Inhibition of SHP2, a phosphatase that links receptor tyrosine kinase (RTK) signaling to RAS activation, has shown significant promise. escholarship.orgnih.gov Preclinical studies have consistently demonstrated that combining a KRAS G12C inhibitor with an SHP2 inhibitor leads to decreased tumor growth in in vivo models compared to either drug alone. escholarship.org This combination has been shown to reduce the active, GTP-bound form of KRAS and suppress MAPK pathway activation. escholarship.org Mechanistically, SHP2 inhibition increases the amount of KRAS in its inactive, GDP-bound state, thereby enhancing the target pool for covalent G12C inhibitors. mdpi.comascopubs.org In vitro and in vivo models of pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) have validated this synergistic approach, even overcoming established resistance to G12C inhibitors. mdpi.comascopubs.org For instance, the combination of the SHP2 inhibitor JAB-3312 with the KRAS G12C inhibitor glecirasib demonstrated potent anti-tumor effects in both cell lines and animal models. jacobiopharma.com

Similarly, targeting Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that activates KRAS, has proven effective in preclinical settings. frontiersin.org The combination of a SOS1 inhibitor with a KRAS G12C inhibitor was found to be synergistic in preclinical models of KRAS G12C-mutated cancers. researchgate.net For example, the SOS1 inhibitor BAY-293 combined with the KRAS G12C tool compound ARS-853 produced a synergistic anti-proliferative response in NCI-H358 lung cancer cells. escholarship.org

Directly targeting RTKs, such as EGFR, which often drive resistance through feedback reactivation, is another validated strategy. In vitro models have shown synergy when combining KRAS G12C inhibitors with RTK inhibitors like afatinib (B358) and erlotinib. escholarship.org This is particularly relevant in colorectal cancer (CRC), where EGFR signaling is a known resistance mechanism. nih.gov

| Combination Target | Specific Agents (Preclinical) | Key Preclinical Findings | Model Systems | Citations |

| SHP2 | Glecirasib + JAB-3312 | Enhanced anti-tumor effect. | In vitro & In vivo models | jacobiopharma.com |

| MRTX849 + RMC-4550 | Deeper tumor regressions compared to monotherapy. | In vivo models | aacrjournals.org | |

| KRAS G12C inhibitor + SHP2 inhibitor | Decreased tumor growth; reduced KRAS-GTP activation. | In vivo models (PDAC, NSCLC) | escholarship.orgmdpi.comascopubs.org | |

| SOS1 | ARS-853 + BAY-293 | Synergistic anti-proliferative response. | NCI-H358 lung cancer cells | escholarship.org |

| KRAS G12C inhibitor + SOS1 inhibitor | Synergistic effects. | KRAS G12C-mutated cancer cells | researchgate.net | |

| RTK (EGFR) | KRAS G12C inhibitor + Afatinib/Erlotinib | Demonstrated synergy. | In vitro models | escholarship.org |

Targeting Downstream Effectors: MEK, PI3K/mTOR Inhibition

Another rational approach is to vertically block the signaling cascade downstream of KRAS. Since resistance can emerge through bypass tracks that reactivate effectors like MEK and PI3K, co-inhibition is a logical strategy.

Preclinical studies have provided strong evidence for the synergistic effect of combining MEK inhibitors with KRAS G12C inhibitors. frontiersin.orgnih.gov This dual blockade anticipates and counters the reactivation of the MAPK pathway, a common adaptive resistance mechanism. onclive.com

The PI3K/AKT/mTOR pathway is another critical survival pathway often activated in KRAS-mutant cancers. Elegant mouse model studies showed that combining mTOR and IGF1R inhibitors with the KRAS G12C inhibitor ARS-1620 resulted in greater efficacy, specificity, and tolerability compared to combinations with a MEK inhibitor. nih.gov This triple combination produced a strong and durable reduction of tumor cell growth in KRAS-G12C mutant lung cancer cells and mouse models. nih.gov Furthermore, preclinical data show that combining KRAS G12C inhibitors with PI3K inhibitors can effectively reverse resistance. researchgate.net

| Combination Target | Specific Agents (Preclinical) | Key Preclinical Findings | Model Systems | Citations |

| MEK | Sotorasib + Trametinib | Synergistic effect. | General preclinical models | frontiersin.orgnih.gov |

| mTOR/IGF1R | ARS-1620 + Linsitinib (IGF1R) + Everolimus (mTOR) | Greater efficacy and durable tumor growth reduction. | KRAS-G12C lung cancer cells & mouse models | nih.gov |

| mTOR | MRTX849 + Vistusertib (mTOR) | Combination benefit with deeper tumor regressions. | In vivo models | aacrjournals.org |

| PI3K | KRAS G12C inhibitor + PI3K inhibitor | Reversal of resistance. | General preclinical models | researchgate.net |

Modulating the Tumor Microenvironment and Other Pathways

Beyond canonical signaling pathways, researchers have validated other combination strategies in preclinical models, including immunotherapy and inhibitors of other cellular processes.

KRAS G12C inhibition has been shown to favorably modulate the tumor immune microenvironment. In syngeneic mouse models, treatment with a KRAS G12C inhibitor led to increased infiltration of tumor-fighting CD8+ T-cells and an upregulation of pro-inflammatory signals. aacrjournals.org This provides a strong rationale for combining KRAS G12C inhibitors with immune checkpoint inhibitors. Preclinical studies have confirmed this synergy, where the combination of AMG 510 with an anti-PD-1 antibody produced durable, curative outcomes in immune-competent mice. frontiersin.org Similarly, the dual ON+OFF inhibitor FMC-376 combined with PD-1 immunotherapy increased survival and response rates in preclinical models compared to the PD-1 inhibitor alone. frontiermeds.com

Other novel combinations have also shown preclinical synergy. The WEE1 inhibitor azenosertib, which targets a cell-cycle checkpoint regulator, demonstrated synergistic tumor growth inhibition when combined with KRAS G12C inhibitors in both cell-derived and patient-derived xenograft models, including those resistant to KRAS G12C inhibitors. aacrjournals.org Likewise, combining the PAK4 inhibitor KPT9274 or the nuclear export inhibitor selinexor (B610770) with KRAS G12C inhibitors resulted in potent antitumor effects in various preclinical cancer models. biorxiv.orgbiorxiv.org The combination of farnesyl-transferase inhibitors with KRAS G12C inhibitors has also been shown to produce synergistic antitumoral effects in 2D, 3D, and in vivo models. por-journal.com

| Combination Target | Specific Agents (Preclinical) | Key Preclinical Findings | Model Systems | Citations |

| PD-1 (Immunotherapy) | AMG 510 + Anti-PD-1 | Durable curative outcomes; increased CD8+ T-cell infiltration. | Immune-competent mice; syngeneic mouse models | aacrjournals.orgfrontiersin.org |

| FMC-376 + Anti-PD-1 | Increased survival and response rates. | Preclinical models | frontiermeds.com | |

| WEE1 | Sotorasib/Adagrasib + Azenosertib | Synergistic tumor growth inhibition, including in resistant models. | CDX and PDX models (NSCLC, CRC, PDAC) | aacrjournals.org |

| PAK4 | Sotorasib + KPT9274 | Enhanced tumor growth reduction and improved survival. | KRAS G12C tumor xenograft models | biorxiv.org |

| XPO1 | Sotorasib + Selinexor | Reduced tumor burden and enhanced survival. | In vivo CDX model of PDAC | biorxiv.org |

| Farnesyl-transferase | KRAS G12C inhibitor + Tipifarnib | Synergistic antitumoral effects. | 2D, 3D, and in vivo models | por-journal.com |

Advanced Preclinical Models and Methodologies in Kras G12c Research

Development and Characterization of Novel In Vitro Models

In vitro models remain a cornerstone of cancer research, providing a controlled environment to dissect cellular and molecular mechanisms. Recent innovations have significantly enhanced their utility in studying KRAS G12C-driven cancers.

CRISPR/Cas9 Gene Editing for Resistance Mechanism Discovery

The powerful gene-editing tool, CRISPR/Cas9, has revolutionized the study of drug resistance. By systematically knocking out genes in KRAS G12C-mutant cancer cell lines, researchers can identify which genetic alterations lead to resistance against specific inhibitors.

Genome-wide CRISPR screens have been instrumental in uncovering the complex landscape of resistance to KRAS G12C inhibitors. nih.govaacrjournals.org These screens have revealed that resistance is not mediated by a single mechanism but rather a variety of alterations. Key findings from these studies include:

KRAS G12C Amplification: An increase in the copy number of the KRAS G12C allele is a predominant mechanism of resistance. nih.govaacrjournals.org

MAPK/PI3K Pathway Alterations: Mutations or changes in the expression of genes within the MAPK and PI3K signaling pathways, which are downstream of KRAS, can lead to reactivation of cancer-promoting signals despite KRAS G12C inhibition. nih.govaacrjournals.org For instance, loss of the PTEN gene has been identified as a strong rescuer from the effects of combined KRAS G12C and SHP2 inhibition. nih.gov

Bypass Pathways: Cancer cells can develop "workarounds" by activating alternative signaling pathways to sustain their growth. CRISPR screens have identified genes in pathways such as WNT that can contribute to resistance. mdpi.comnih.gov

Identification of Sensitizing Genes: Conversely, these screens can also identify genes whose loss makes cancer cells more sensitive to KRAS G12C inhibitors. For example, the loss of FGFR1 was found to be the strongest sensitizer (B1316253) to combined KRAS G12C/SHP2 inhibition. nih.gov

These findings, summarized in the table below, provide a roadmap for developing combination therapies to overcome or prevent resistance. nih.govnyu.edu

| Genetic Alteration | Effect on KRAS G12C Inhibitor Efficacy | Associated Pathway | Reference |

| KRAS G12C Amplification | Resistance | MAPK Signaling | nih.gov |

| PTEN Loss | Resistance | PI3K/AKT Signaling | nih.gov |

| FGFR1 Loss | Sensitization | RTK Signaling | nih.gov |

| KEAP1 Enrichment | Resistance | Oxidative Stress | nih.gov |

High-Throughput Screening Platforms (e.g., DNA-Encoded Libraries)

High-throughput screening (HTS) allows for the rapid testing of vast numbers of chemical compounds to identify potential new drugs. acs.orgmedchemexpress.com A particularly powerful HTS method is the use of DNA-Encoded Libraries (DELs). In DEL technology, each chemical compound in a massive library is tagged with a unique DNA barcode. acs.orgresearchgate.netdigitellinc.com This allows for the simultaneous screening of millions, or even billions, of compounds against a target protein like KRAS G12C.

The process involves incubating the DEL with the target protein, washing away non-binding compounds, and then sequencing the DNA barcodes of the remaining "hit" compounds to identify their chemical structures. acs.orgresearchgate.net This approach has several advantages:

Massive Scale: DELs can contain vastly more compounds than traditional HTS libraries, increasing the chances of finding novel chemical starting points. acs.orgmedchemexpress.com

Efficiency: The screening process is highly efficient, saving time and resources compared to conventional methods. digitellinc.com

Novel Scaffolds: DEL screening has successfully identified structurally novel and potent covalent inhibitors of KRAS G12C, moving beyond the chemical structures of first-generation inhibitors. acs.orgresearchgate.net

Recent research has described the successful screening of a covalent DEL with approximately 16 million compounds against KRAS G12C. researchgate.netdigitellinc.com This effort led to the identification of a new class of inhibitors with promising potency and selectivity. digitellinc.com

Advanced In Vivo Modeling for Translational Research

While in vitro models are invaluable, in vivo models that replicate the tumor microenvironment and systemic effects are essential for translational research.

Orthotopic and Metastatic Models

To more accurately mimic human disease, researchers are increasingly using orthotopic and metastatic cancer models.

Orthotopic Models: In these models, human cancer cells are implanted into the corresponding organ in an immunodeficient mouse (e.g., lung cancer cells are implanted in the lung). chempartner.combiorxiv.org This provides a more realistic tumor microenvironment compared to traditional subcutaneous models where cells are injected under the skin. Studies using orthotopic models of KRAS G12C-mutant non-small cell lung cancer (NSCLC) have been crucial for evaluating the in vivo efficacy of inhibitors and understanding the interplay between the tumor and its surroundings. biorxiv.orgfrontiersin.org

Metastatic Models: Since metastasis is the primary cause of cancer-related death, models that replicate this process are vital. chempartner.com These models can be generated by injecting cancer cells into the bloodstream or by using orthotopic models that naturally metastasize. They are essential for testing the ability of drugs to prevent or treat metastatic disease, a significant challenge in KRAS G12C-driven cancers. chempartner.comnih.gov Research has utilized these models to show that inhibitors like adagrasib can penetrate the central nervous system and cause regression of brain metastases. nih.gov

Development of KRAS G12C Knock-in Mouse Models

Genetically engineered mouse models (GEMMs) provide a highly faithful representation of human cancer. The development of KRAS G12C "knock-in" mouse models, where the mutant human KRAS gene is inserted into the mouse's own genome, has been a significant breakthrough. nih.govaacrjournals.orgaacrjournals.org

These models offer several advantages:

Spontaneous Tumor Development: Tumors arise spontaneously in the correct tissue context, closely mirroring human disease progression. nih.govaacrjournals.org

Intact Immune System: These models are immunocompetent, allowing for the study of the interaction between the tumor, the immune system, and immunotherapies. frontiersin.org

Translational Relevance: They provide a platform to study drug efficacy, pharmacokinetics/pharmacodynamics (PK/PD), and resistance mechanisms in a system that more closely resembles a human patient. nih.govaacrjournals.org

Studies using KRAS G12C knock-in models have demonstrated that while inhibitors can be effective, resistance inevitably develops, establishing a crucial platform for testing combination therapies aimed at improving the duration of response. nih.govaacrjournals.orgaacrjournals.org

Non-Invasive Imaging Modalities in Preclinical Research (e.g., PET, CT for PK/PD and Efficacy)

Non-invasive imaging techniques are essential for longitudinally monitoring tumor growth, assessing treatment response, and understanding drug distribution in living animals.

Positron Emission Tomography (PET): PET imaging uses radiotracers to visualize and quantify biological processes. Researchers have developed PET tracers based on KRAS G12C inhibitors, such as sotorasib (B605408), to non-invasively identify KRAS G12C-positive tumors and assess whether the drug is reaching its target. acs.org This can help select patients for targeted therapy and monitor target engagement during treatment. nih.govresearchgate.net

Computed Tomography (CT): Micro-CT provides high-resolution anatomical images of tumors, allowing for precise measurement of tumor volume over time. frontiersin.orgnih.gov It is often used in conjunction with PET to provide both anatomical and functional information. This combination is powerful for evaluating anti-tumor efficacy in preclinical models, such as orthotopic lung cancer models. nih.govaacrjournals.org

This preclinical framework, combining advanced in vivo models with non-invasive imaging, allows for a detailed in vivo study of the pharmacokinetic/pharmacodynamic (PK/PD) relationship and the anti-tumor efficacy of KRAS G12C inhibitors. nih.govaacrjournals.orgaacrjournals.org

| Imaging Modality | Application in KRAS G12C Research | Key Insights Provided | Reference |

| PET | Tumor identification, target engagement | Confirmation of KRAS G12C mutation status, drug delivery to tumor | nih.govacs.org |

| CT | Tumor volume measurement | Anatomical tumor burden, response to therapy over time | nih.govaacrjournals.org |

Omics-Based Approaches for Understanding Response and Resistance

In the study of KRAS G12C inhibitors, "omics" technologies are indispensable for gaining a deep understanding of the molecular mechanisms that lead to drug response and the development of resistance. These high-throughput methods allow for a global assessment of genes, proteins, and their modifications, providing a comprehensive picture of the cellular state before and after treatment.

Transcriptomics (RNA-seq)

Transcriptomic analysis, primarily through RNA sequencing (RNA-seq), is a powerful tool for understanding how KRAS G12C inhibitors alter gene expression in cancer cells. By comparing the transcriptomes of treated versus untreated cells, researchers can identify genes and pathways that are modulated by the inhibitor.

Detailed Research Findings: In the broader context of KRAS G12C inhibition, RNA-seq studies have revealed that effective inhibitors can reverse the transcriptional signature driven by oncogenic KRAS. This often includes the downregulation of genes involved in cell proliferation, survival, and metabolic reprogramming. Furthermore, transcriptomic profiling of resistant models frequently shows the reactivation of MAPK signaling pathways or the upregulation of bypass tracks, such as the PI3K-AKT pathway. Specific studies on "Krasg12C IN-2" detailing its unique transcriptomic footprint are not prominently available in public databases.

| Hypothetical RNA-seq Data for a KRAS G12C Inhibitor | |

| Gene | Log2 Fold Change (Treated vs. Untreated) |

| DUSP6 | 2.5 |

| SPRY4 | 2.1 |

| CCND1 | -1.8 |

| MYC | -2.0 |

| GLUT1 | -1.5 |

| HK2 | -1.3 |

This table represents the type of data generated in RNA-seq experiments for KRAS G12C inhibitors, but is not specific to "this compound".

Proteomics and Phosphoproteomics

Proteomics and phosphoproteomics provide a more direct view of the functional state of the cell by measuring changes in protein abundance and phosphorylation status. These techniques are critical for confirming that the inhibitor is hitting its intended target and for discovering mechanisms of resistance that are not apparent at the transcriptomic level.